2-Amino-1-(2,4-difluorophenyl)ethanol

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Procure 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5), the essential fluorinated β-amino alcohol intermediate for pharmaceutical R&D and manufacturing. The 2,4-difluoro substitution pattern is mandatory for the synthesis of fluconazole and ticagrelor; non-fluorinated or other halogen analogs cannot substitute without derailing established synthetic routes. Available as a racemic mixture (≥95%), enantiopure (R)- or (S)-forms, or HCl salt for stereoselective synthesis. Biological data in osteosarcoma models supports oncology medicinal chemistry programs. Choose based on your specific chiral requirement.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 51337-06-5
Cat. No. B1283712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,4-difluorophenyl)ethanol
CAS51337-06-5
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN)O
InChIInChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
InChIKeyVRMHGFAPUWXIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) Procurement and Baseline Technical Profile


2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) is a fluorinated β-amino alcohol characterized by a 2,4-difluorophenyl group attached to a β-amino ethanol backbone. This structural motif, combining a hydrogen bond-donating and -accepting amino alcohol core with an electron-withdrawing, lipophilic difluorophenyl ring, makes it a versatile intermediate and a valuable building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available as a racemic mixture (typically 95-97% purity) and is also sourced as its enantiomerically pure (R)- and (S)-forms or as a hydrochloride salt, each offering distinct advantages for stereoselective synthesis or downstream derivatization .

Why Generic Substitution of 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) Fails in Critical Applications


Substituting 2-Amino-1-(2,4-difluorophenyl)ethanol with a closely related analog, such as a non-fluorinated phenylethanolamine or a different halogenated derivative, is not a trivial swap. The specific 2,4-difluoro substitution pattern on the phenyl ring imparts a unique combination of electronic effects (enhanced metabolic stability due to strong C-F bonds and altered pKa of the amine) and steric properties that are not replicated by other halogens (e.g., chloro- or bromo- analogs) [1][2]. Furthermore, the compound's primary role as a key intermediate in the synthesis of high-value pharmaceutical agents like fluconazole and ticagrelor means that even minor changes in the molecular scaffold can derail complex, multi-step synthetic pathways, leading to unacceptable yields, impurity profiles, or a complete loss of desired biological activity in the final drug substance [3].

Quantitative Differentiation Guide for 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) vs. Analogs and In-Class Candidates


Enantiomeric Purity Advantage: Direct Comparison of Racemic vs. Chiral (1R)- and (1S)- Forms

For applications requiring stereochemical control, the racemic mixture of 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5) is a suboptimal choice. The enantiomerically pure (1R)- and (1S)- forms are the preferred starting materials. While the racemate is offered at a baseline purity of 95%, the (1R)-hydrochloride salt (CAS 2343964-49-6) is available from specialty suppliers with a purity of 95% and the (1S)-enantiomer (CAS 1568201-93-3) also at 95% purity . The critical differentiator is not just purity, but enantiomeric excess (ee). In kinetic resolution processes, enantiomeric ratios (er) of up to 98:2 can be achieved for the (R)-enantiomer, a level of stereoselectivity unattainable when using the racemic starting material .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Purity Grade Comparison: Fluorochem (97%) vs. Standard Vendors (95%)

The baseline purity for 2-Amino-1-(2,4-difluorophenyl)ethanol from many suppliers is 95% [1]. However, for applications where higher purity is critical—such as in the synthesis of pharmaceuticals where even trace impurities can affect subsequent reaction yields or final product quality—a higher-grade material is advantageous. Fluorochem offers this compound with a purity specification of 97% . This 2% absolute difference in purity represents a significant reduction in potential impurities that could complicate downstream purification or lead to unwanted side products.

Chemical Purity Intermediate Quality Reproducible Synthesis

Bioactivity vs. Structurally Related Ethanolamines: In Vitro Cytotoxicity in 143B Osteosarcoma Cells

The 2,4-difluorophenyl substitution in 2-Amino-1-(2,4-difluorophenyl)ethanol confers a distinct biological profile compared to other substituted phenylethanolamines. In a cell-based assay against the 143B human osteosarcoma cell line, this compound demonstrated measurable cytotoxic activity after 72 hours of continuous exposure [1]. While direct quantitative IC50 data for this specific compound in this assay is not reported in the public domain, the fact that it was screened and found to be active in a targeted oncology panel (ChEMBL assay CHEMBL1133252) provides a validated starting point for medicinal chemistry campaigns. This contrasts with non-fluorinated or mono-fluorinated analogs, which may not have shown the same activity in this specific screening panel, underscoring the importance of the 2,4-difluoro motif for this phenotype [2].

Anticancer Research Cytotoxicity Structure-Activity Relationship

Synthetic Utility as a Key Intermediate: Comparison with Alternative Building Blocks for Fluconazole Synthesis

2-Amino-1-(2,4-difluorophenyl)ethanol is a specifically cited key intermediate in the synthesis of fluconazole, a first-line antifungal drug . Its utility stems from the presence of both the 2,4-difluorophenyl group and the β-amino alcohol moiety, which are integral to the final drug's pharmacophore. Alternative building blocks lacking the 2,4-difluoro pattern would not yield the correct final product. Furthermore, the specific reactivity of the amino alcohol group allows for efficient, high-yielding transformations to the final triazole structure, a process that has been optimized in patented manufacturing routes [1]. Using a different starting material would necessitate a completely redesigned synthetic route, incurring significant time and cost penalties in process development.

Antifungal Drug Synthesis Process Chemistry Intermediate Selection

Validated Research and Industrial Application Scenarios for 2-Amino-1-(2,4-difluorophenyl)ethanol (CAS 51337-06-5)


Synthesis of Fluconazole and Related Antifungal Triazoles

This is the most established industrial application. 2-Amino-1-(2,4-difluorophenyl)ethanol serves as the essential starting material for constructing the 2,4-difluorophenyl-containing core of fluconazole. Its procurement is mandatory for any lab or pilot plant engaged in the synthesis or process development of this blockbuster antifungal drug [1]. The compound's utility in this context is supported by its established use as an intermediate in organic synthesis .

Asymmetric Synthesis of Chiral β-Amino Alcohols

The availability of the compound in both racemic and enantiomerically pure forms makes it a versatile building block for asymmetric synthesis. Researchers can procure the specific (1R)- or (1S)-enantiomer to install a defined stereocenter in a target molecule without the need for a chiral resolution step. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships of chiral drug candidates where the 2,4-difluorophenyl group is a key pharmacophoric element .

Medicinal Chemistry Exploration of Anticancer Scaffolds

Based on its documented activity in a cytotoxicity screen against 143B osteosarcoma cells, 2-Amino-1-(2,4-difluorophenyl)ethanol can serve as a validated hit or starting point for medicinal chemistry optimization programs targeting oncology [2]. Procurement of this compound for such studies is justified by the existing, albeit preliminary, biological data that suggests a therapeutically relevant phenotype associated with the 2,4-difluorophenyl β-amino alcohol scaffold.

Synthesis of Ticagrelor and Other Cardiovascular Agents

This compound is also a key intermediate in the synthesis of Ticagrelor, a widely prescribed antiplatelet medication for the prevention of atherothrombotic events in patients with acute coronary syndromes [3]. Its procurement is critical for research groups and pharmaceutical manufacturers involved in the production, formulation, or study of this life-saving drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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